N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine
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Overview
Description
BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE involves several steps. One common method is the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone as starting materials . The reaction typically occurs under acidic conditions and involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
Scientific Research Applications
BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H21ClN2 |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H21ClN2/c24-22-12-6-4-10-19(22)16-26-17-20(21-11-5-7-13-23(21)26)15-25-14-18-8-2-1-3-9-18/h1-13,17,25H,14-16H2 |
InChI Key |
OQEHMINIOBHPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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